4-Bromo-N,N-diethyl-3-methylbenzamide
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Overview
Description
4-Bromo-N,N-diethyl-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, two ethyl groups attached to the nitrogen atom, and a methyl group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the fourth position.
Amidation: The brominated product is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is subsequently reacted with diethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethyl-3-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-N,N-diethyl-3-methylbenzamide when methoxide is the nucleophile.
Oxidation: 4-Bromo-N,N-diethyl-3-methylbenzoic acid or 4-Bromo-N,N-diethyl-3-methylbenzaldehyde.
Reduction: 4-Bromo-N,N-diethyl-3-methylbenzylamine.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-N,N-diethyl-3-methylbenzamide is used as an intermediate in the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the diethylamino group can influence the binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-diethylbenzamide: Lacks the methyl group at the third position, which may affect its reactivity and binding properties.
4-Bromo-N,N-dimethyl-3-methylbenzamide: Contains dimethyl groups instead of diethyl groups, potentially altering its steric and electronic properties.
4-Chloro-N,N-diethyl-3-methylbenzamide: Substitutes chlorine for bromine, which can influence its chemical reactivity and biological activity.
Uniqueness
4-Bromo-N,N-diethyl-3-methylbenzamide is unique due to the combination of its bromine atom, diethylamino group, and methyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRRFQPBXBPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596888 |
Source
|
Record name | 4-Bromo-N,N-diethyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-29-4 |
Source
|
Record name | 4-Bromo-N,N-diethyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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